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A deep dive into the experimental evidence supporting the therapeutic potential of S107, a

novel Ryanodine Receptor 2 (RyR2) stabilizer, reveals promising and consistent outcomes in

both cellular and whole-organism models of heart disease. This guide provides a

comprehensive comparison of the in vitro and in vivo data, detailed experimental protocols, and

a visualization of the underlying signaling pathways.

This report is intended for researchers, scientists, and drug development professionals

interested in the therapeutic modulation of intracellular calcium handling in the context of

cardiovascular disease.

Quantitative Data Summary
The therapeutic efficacy of S107 has been demonstrated across multiple studies, showing

consistent improvements in cardiomyocyte function at the cellular level and enhanced cardiac

performance in animal models of heart failure. The following tables summarize the key

quantitative findings from representative studies.

In Vitro Outcomes: Enhanced Cardiomyocyte Function
Treatment with S107 directly improves the contractile properties of isolated cardiomyocytes

from diseased animal models. In a study utilizing a rat model of RBM20 cardiomyopathy, S107
restored several key parameters of cardiomyocyte function to levels observed in wild-type cells.
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Parameter Condition Value
% Improvement
with S107

Peak Shortening (% of

cell length)
Rbm20 KO 5.2 ± 0.4 ~50%

Rbm20 KO + S107 7.8 ± 0.5

Time to Peak

Shortening (ms)
Rbm20 KO 230 ± 10 ~22% (decrease)

Rbm20 KO + S107 180 ± 8

Maximal Velocity of

Shortening (+dL/dt,

µm/s)

Rbm20 KO 100 ± 8 ~40%

Rbm20 KO + S107 140 ± 10

Resting Intracellular

Ca2+ (F/F0)
Rbm20 KO 1.15 ± 0.02

Ca2+ levels restored

to normal

Rbm20 KO + S107 1.02 ± 0.01

In Vivo Outcomes: Improved Cardiac Performance in
Heart Failure Models
In a mouse model of heart failure induced by constitutive phosphorylation of RyR2 (RyR2-

S2808D+/+), long-term treatment with S107 significantly preserved cardiac function compared

to vehicle-treated animals.[2]
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Parameter Condition Value
% Improvement
with S107

Ejection Fraction (%) Vehicle-treated 58 ± 4 ~26%

S107-treated 73 ± 4

Maximal Rate of

Pressure

Development

(dP/dtmax, mmHg/s)

Vehicle-treated 6301 ± 432 ~43%

S107-treated 9009 ± 726

Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited

studies to evaluate the in vitro and in vivo effects of S107.

In Vitro: Cardiomyocyte Isolation and Contractility
Measurement
Objective: To assess the direct effects of S107 on the contractile function of individual

cardiomyocytes.

Methodology:

Cardiomyocyte Isolation: Adult rat hearts are excised and retrogradely perfused on a

Langendorff apparatus with a collagenase-containing solution to digest the extracellular

matrix. The ventricles are then minced and gently agitated to release individual

cardiomyocytes.

S107 Treatment: Isolated cardiomyocytes are incubated with S107 (typically in the

micromolar range) or a vehicle control for a specified period.

Contractility and Calcium Measurement: Cardiomyocytes are placed in a chamber on an

inverted microscope and electrically stimulated to contract. A video-based edge-detection

system is used to measure changes in cell length (shortening and relengthening).
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Intracellular calcium transients are measured using fluorescent calcium indicators like Fura-

2.[1]

In Vivo: Mouse Model of Heart Failure and Cardiac
Function Assessment
Objective: To evaluate the therapeutic efficacy of S107 in a living organism with heart failure.

Methodology:

Animal Model: A knock-in mouse model with a constitutively phosphorylated RyR2 (RyR2-

S2808D+/+) is used. These mice develop age-dependent cardiomyopathy.

S107 Administration: S107 is administered to the mice, often through their drinking water or

via osmotic mini-pumps, over a period of several weeks. A control group receives a vehicle.

Echocardiography: Transthoracic echocardiography is performed on anesthetized mice to

non-invasively assess cardiac function. M-mode imaging is used to measure left ventricular

dimensions at systole and diastole, from which ejection fraction and fractional shortening are

calculated.

Hemodynamic Measurements: For more detailed functional analysis, a pressure-volume

catheter is inserted into the left ventricle to directly measure parameters such as the maximal

rate of pressure development (dP/dtmax).[2]

Visualizing the Mechanism and Workflow
To better understand the mechanism of action of S107 and the experimental approaches used

to evaluate it, the following diagrams are provided.
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Caption: S107 acts by stabilizing the interaction between RyR2 and Calstabin2, reducing

calcium leak.
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Caption: A typical experimental workflow for evaluating the efficacy of S107.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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